molecular formula C15H17N3O3S B2788235 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-31-2

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2788235
CAS RN: 888435-31-2
M. Wt: 319.38
InChI Key: FZCKWNOWGMCREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one, also known as HPI-4, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. HPI-4 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one is not fully understood. However, studies have suggested that 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one exerts its therapeutic effects by targeting various cellular pathways and proteins. In cancer cells, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In diabetes research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been shown to activate the AMPK signaling pathway, which regulates glucose metabolism and insulin secretion. In neurodegenerative disorder research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and proteins.
Biochemical and Physiological Effects
2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes and proteins. In diabetes research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to improve glucose metabolism and insulin secretion by increasing the expression of various genes and proteins. In neurodegenerative disorder research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and proteins.

Advantages and Limitations for Lab Experiments

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one also has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one. One area of research is to further elucidate the mechanism of action of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one and identify its specific targets in different cellular pathways. Another area of research is to optimize the synthesis method of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one to improve its yield and purity. Additionally, future research could focus on the development of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one in humans for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one involves a multistep process that requires the use of various reagents and solvents. The starting material for the synthesis is 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one, which is reacted with 2-chloroethanol in the presence of potassium carbonate to obtain 2-(2-hydroxyethylamino)-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one. The resulting compound is then treated with sodium sulfide to obtain 2-(2-hydroxyethylsulfanyl)-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one. Finally, the addition of 2-methoxyethylamine to the above compound in the presence of potassium carbonate results in the formation of 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one.

Scientific Research Applications

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been shown to have hypoglycemic effects by regulating glucose metabolism and insulin secretion. In neurodegenerative disorder research, 2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-21-8-6-18-14(20)13-12(17-15(18)22-9-7-19)10-4-2-3-5-11(10)16-13/h2-5,16,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCKWNOWGMCREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

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